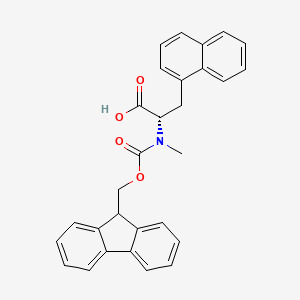

N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine

Description

Significance of Non-Proteinogenic Amino Acids in Modern Chemical Biology and Material Science Research

The twenty standard proteinogenic amino acids encoded by the genetic code form the basis of proteins in virtually all living organisms. However, nature and science utilize a much broader palette of amino acids, collectively known as non-proteinogenic amino acids (NPAAs) or non-canonical amino acids (ncAAs). cultivatorphytolab.comwikipedia.org These are amino acids that are not naturally encoded in an organism's genetic code. nih.gov Nature employs hundreds of NPAAs as secondary metabolites, metabolic intermediates, signaling molecules, and defense compounds. cultivatorphytolab.commdpi.com For example, gamma-aminobutyric acid (GABA) acts as a neurotransmitter, while canavanine, a structural analog of arginine, serves as a defense compound in plants. cultivatorphytolab.com

In the laboratory, the incorporation of NPAAs into peptides has become a powerful strategy in chemical biology and materials science. nih.govresearchgate.net By moving beyond the canonical 20 amino acids, scientists can fundamentally alter the properties of peptides to enhance stability, potency, and bioavailability for therapeutic applications. nih.govsciencedaily.com NPAAs allow for the introduction of novel chemical functionalities, unique side-chain architectures, and specific conformational constraints. researchgate.net This expansion of chemical diversity enables the engineering of peptides with tailored functions, the study of protein structure and function, and the development of new biomaterials with programmed self-assembly and responsive behaviors. researchgate.netyoutube.com The synthesis of proteins with NPAAs can be achieved through methods like solid-phase peptide synthesis or by reprogramming the cellular protein synthesis machinery. acs.org

The Strategic Importance of N-Methylation in Peptide Design and Engineering

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide's backbone amide, is a subtle but highly impactful modification used to enhance the properties of peptides. nih.govnih.gov This strategy is inspired by nature, which uses N-methylation in bioactive cyclic peptides like cyclosporine to confer excellent pharmacokinetic properties. nih.govresearchgate.net

The primary benefits of N-methylation in peptide engineering include:

Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent amide bond from cleavage by proteases, the enzymes that typically degrade peptides in the body. This significantly increases the peptide's half-life in vivo. researchgate.net

Improved Membrane Permeability and Bioavailability: By replacing the amide N-H proton, N-methylation eliminates a hydrogen bond donor. This change can reduce the peptide's polarity and disrupt internal hydrogen bonding networks that sequester polar groups, thereby increasing its lipophilicity and ability to cross cell membranes. nih.govacs.org This is a key strategy for improving the oral availability of peptide-based drugs. researchgate.netkrisp.org.za

Conformational Control: The presence of an N-methyl group restricts the rotation around the C-N amide bond, influencing the local and global conformation of the peptide backbone. nih.govresearchgate.net This can help to lock the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target. nih.gov

While subsequent N-methylation of an already active peptide can sometimes lower its target affinity, incorporating N-methylated amino acids during the initial discovery phase has proven to be a powerful approach for identifying potent and stable peptide ligands. nih.gov The synthesis of N-methylated amino acids and their incorporation into peptide chains can present challenges, but various methods have been developed for both solution-phase and solid-phase synthesis. acs.orgkrisp.org.za

Leveraging the Naphthyl Moiety for Enhanced Molecular Properties and Interactions

The incorporation of a naphthyl group, as seen in 3-(1-naphthyl)-L-alanine (1-Nal), introduces a large, hydrophobic, and aromatic side chain into a peptide sequence. lifetein.comdrugbank.com This moiety is significantly larger than the phenyl group of phenylalanine or the indole (B1671886) of tryptophan, providing unique steric and electronic properties. lifetein.com

The key contributions of the naphthyl moiety include:

Enhanced Aromatic Interactions: The extended π-system of the naphthalene (B1677914) ring is highly effective at participating in non-covalent π-π stacking interactions. researchgate.netnih.gov These interactions are crucial for stabilizing specific peptide secondary structures, such as β-hairpins, and for mediating molecular recognition at protein-protein or protein-ligand interfaces. researchgate.netsemanticscholar.org Studies have shown that the naphthalene unit of naproxen (B1676952) is more efficient at engaging in non-covalent interactions within a hydrogel matrix than a simple benzene (B151609) ring. mdpi.com

Structural Mimicry and Probing: Naphthylalanine is often used as a replacement for tryptophan to probe its interactions. researchgate.net Geometric analysis shows that 1-naphthylalanine can adopt a similar edge-to-face stacking geometry as tryptophan, making it a suitable mimic. nih.gov In contrast, 2-naphthylalanine behaves more like a substituted phenylalanine. nih.gov

Increased Hydrophobicity: The bulky aromatic side chain significantly increases the hydrophobicity of the amino acid residue, which can enhance a peptide's ability to interact with or partition into lipid membranes. lifetein.com This property is valuable in the design of cell-penetrating peptides. lifetein.com

Fluorescence Properties: The naphthalene ring possesses intrinsic fluorescence, allowing it to be used as a spectroscopic probe to study peptide folding, binding, and dynamics. lifetein.com

Research has demonstrated that the orientation of the naphthyl group matters; for instance, dehydrodipeptides capped with a 1-naphthoyl group were found to form stronger hydrogels than those with a 2-naphthylacetyl group, due to the formation of higher-order aromatic stacking. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-20-11-8-10-19-9-2-3-12-21(19)20)29(33)34-18-26-24-15-6-4-13-22(24)23-14-5-7-16-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVRUCBIMARVSP-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131916 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380327-68-3 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380327-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of N Fmoc N Methyl 3 1 Naphthyl L Alanine

Development of Asymmetric Synthetic Routes to N-methyl-3-(1-naphthyl)-L-alanine Derivatives

The synthesis of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine begins with the formation of the N-methylated amino acid core, which is then protected with the Fmoc group. Several methodologies have been developed for the N-methylation of amino acids while preserving their stereochemistry.

One of the most effective strategies is a solid-phase approach based on the Biron-Kessler method, which itself is an adaptation of Fukuyama's solution-phase synthesis. nih.gov This process involves:

Resin Anchoring : The starting amino acid, 3-(1-naphthyl)-L-alanine, is first attached to a 2-chlorotrityl chloride (2-CTC) resin. This resin serves as a temporary protecting group for the carboxylic acid. nih.gov

Amine Protection : The α-amino group is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the amine proton, making it susceptible to alkylation. nih.gov

N-Methylation : The N-H bond is deprotonated with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the resulting anion is alkylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. nih.gov

Deprotection and Fmoc Introduction : The o-NBS group is removed using a thiol, typically mercaptoethanol, to liberate the N-methyl secondary amine. This free amine is then acylated with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to yield the Fmoc-protected N-methylated amino acid, still attached to the resin. nih.gov

Cleavage from Resin : The final product is cleaved from the 2-CTC resin under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which preserves acid-labile side-chain protecting groups. nih.gov

An alternative solution-phase route involves the temporary protection of the carboxylic acid as a benzhydryl ester. nih.gov The N-nosyl-protected amino acid benzhydryl ester is then methylated. The benzhydryl ester is stable during methylation but can be selectively cleaved under mild conditions to yield the N-methylated amino acid, which can then be Fmoc-protected. This method is noted for proceeding without chromatographic purification and maintaining the chiral integrity of the starting amino acid. nih.gov More advanced methods, such as biocatalytic dynamic kinetic resolution using lipases on PEGylated N-alkyl amino esters, have also been developed for the asymmetric synthesis of various N-alkyl amino acids, achieving high yields and enantiomeric excess. nih.gov

Optimization of Fmoc-Protection and Orthogonal Protecting Group Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which makes it orthogonal to the acid-labile protecting groups typically used for amino acid side chains. wikipedia.orgresearchgate.net

Fmoc-Protection: The introduction of the Fmoc group onto the N-methyl-3-(1-naphthyl)-L-alanine is typically achieved by reacting the N-methylated amino acid with an activated Fmoc derivative. Common reagents include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base. wikipedia.orgrsc.org The reaction efficiently produces the stable Fmoc-carbamate.

Orthogonal Protecting Group Strategy: The primary advantage of the Fmoc group is its role in an orthogonal protection scheme, most commonly the Fmoc/tBu strategy. researchgate.nettotal-synthesis.com In this approach:

The N-α-amino group is temporarily protected with the base-labile Fmoc group.

Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, or tert-butyloxycarbonyl (Boc) groups.

This orthogonality is crucial. During SPPS, the Fmoc group is selectively removed at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net These conditions leave the acid-labile side-chain protecting groups completely intact. Only at the final stage of the synthesis is the completed peptide cleaved from the resin and simultaneously deprotected using a strong acid cocktail, such as high-concentration trifluoroacetic acid (TFA). researchgate.netnih.gov This strategy prevents premature deprotection of side chains during the synthesis. Other protecting groups, such as the allyloxycarbonyl (Alloc) group, are also orthogonal to both Fmoc and tBu groups and can be used for specific protection schemes, for instance, on the side chain of lysine (B10760008) or ornithine. researchgate.netuniurb.it

Efficient Coupling and Deprotection Protocols for N-Methylated Naphthylalanines in Peptide Chain Elongation

The incorporation of N-methylated amino acids like this compound into a growing peptide chain is notoriously difficult. The presence of the methyl group on the amide nitrogen significantly increases steric hindrance, which slows down the coupling reaction and can lead to incomplete acylation. nih.govpeptide.com

Coupling Protocols: Standard coupling reagents used in SPPS, such as HBTU, are often inefficient for coupling to or with N-methylated residues. peptide.com Therefore, more potent activating reagents are required. Research has identified several classes of reagents that provide high yields in these challenging couplings. bachem.comuni-kiel.de

| Coupling Reagent | Description | Base | Key Advantages |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) An aminium-based reagent derived from HOAt. | DIEA, sym-collidine | Highly efficient for sterically hindered couplings, including N-methyl amino acids. peptide.combachem.com Shows lower racemization rates compared to HOBt-based reagents. bachem.compeptide.com |

| PyAOP | ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) A phosphonium-based reagent derived from HOAt. | DIEA | Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.com |

| PyBOP/HOAt | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) used with HOAt additive. | DIEA | The addition of HOAt to PyBOP significantly improves coupling efficiency for difficult sequences, including those with N-methylated residues. nih.govpeptide.com |

| PyBroP | (Bromotripyrrolidinophosphonium hexafluorophosphate) A highly reactive phosphonium (B103445) reagent. | DIEA | Developed to overcome incomplete couplings where other reagents fail, particularly with N-methyl amino acids. peptide.combachem.com Its high reactivity requires careful use to limit side reactions. bachem.com |

This table is based on information from multiple sources. nih.govpeptide.combachem.compeptide.com

Due to the unreliability of the ninhydrin (B49086) test for secondary amines, coupling completion for N-methylated residues must be monitored using alternative methods, such as the bromophenol blue test. peptide.com

Deprotection Protocols: The Fmoc group is typically removed using a solution of a secondary amine base in DMF or N-methylpyrrolidone (NMP). researchgate.netspringernature.com The mechanism proceeds via a base-catalyzed β-elimination (E1cB). total-synthesis.comnih.gov

| Deprotection Reagent | Concentration & Solvent | Typical Time | Notes |

| Piperidine | 20% in DMF | 5-20 min | The most common and effective reagent. wikipedia.orgresearchgate.net The piperidine also acts as a scavenger for the dibenzofulvene byproduct. nih.gov |

| Piperidine | 20-50% in NMP | 10-20 min | NMP can be a better solvent for disrupting peptide aggregation in some cases. springernature.comnih.gov |

| DBU | 2% DBU / 2% Piperidine in DMF | ~10 min | A very fast deprotection cocktail, but may increase the risk of side reactions if not carefully controlled. |

| Morpholine | 50% in DMF | ~1 min (half-life) | An alternative to piperidine, though deprotection is slightly slower. total-synthesis.comresearchgate.net |

This table is based on information from multiple sources. wikipedia.orgtotal-synthesis.comresearchgate.netspringernature.comnih.gov

A significant side reaction during the synthesis of peptides containing N-methylated amino acids is the formation of diketopiperazines, especially after the deprotection of the second residue in the chain. nih.gov Careful selection of the resin and coupling conditions can help to minimize this issue.

Methodologies for Assessing and Maintaining Stereochemical Purity During Synthesis

Maintaining the stereochemical configuration of the chiral center is paramount during synthesis. The α-carbon of an amino acid is susceptible to epimerization (racemization) under certain conditions, particularly during the carboxyl group activation step required for peptide bond formation. uni-kiel.depeptide.com

Assessment of Stereochemical Purity: The most common and reliable method for assessing the enantiomeric purity of this compound and its derivatives is Chiral High-Performance Liquid Chromatography (HPLC) . rsc.orgphenomenex.com

Direct Method : This involves separating the enantiomers on a Chiral Stationary Phase (CSP). Different types of CSPs are effective for separating Fmoc-amino acids and their derivatives.

Polysaccharide-based CSPs : Columns like Lux, Chiralpak, and Chiralcel, which are derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used. phenomenex.comyakhak.org

Macrocyclic Glycopeptide-based CSPs : Columns such as CHIROBIOTIC T, which uses teicoplanin as a chiral selector, are particularly effective for resolving underivatized amino acid enantiomers and can be adapted for protected derivatives. sigmaaldrich.com

Indirect Method : This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomers can then be separated on a standard (achiral) reverse-phase HPLC column. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), but many others, such as (+) or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN), are also used. nih.gov

| Chiral HPLC Analysis Method | Column Type (CSP) | Mobile Phase Example | Detection |

| Direct Analysis | Lux Cellulose or Amylose-based | Isocratic; Hexane/Isopropanol with 0.1% TFA | UV (254 nm) |

| Direct Analysis | CHIROBIOTIC T (Teicoplanin) | Methanol (B129727)/Water/Acetic Acid | UV, MS |

| Indirect Analysis | Standard C18 (after derivatization) | Acetonitrile (B52724)/Water gradient with Formic Acid or TFA | UV, MS |

This table summarizes common conditions for chiral analysis. rsc.orgphenomenex.comsigmaaldrich.comnih.gov

Maintaining Stereochemical Purity: To minimize racemization during synthesis, several precautions are taken:

Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction mixture can significantly suppress racemization. uni-kiel.depeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Base Selection : The choice of base used during coupling is critical. Highly basic tertiary amines like N,N-diisopropylethylamine (DIEA) can promote racemization. Using a weaker, more sterically hindered base like sym-collidine is often recommended for sensitive couplings. bachem.com

Temperature Control : Performing coupling reactions at lower temperatures (e.g., 0 °C) can help reduce the rate of epimerization. peptide.com

By employing these advanced synthetic, analytical, and purification techniques, this compound can be prepared with high chemical and stereochemical purity, enabling its successful incorporation into complex peptide structures.

Integration and Conformational Impact in Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications Incorporating N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine

The use of this compound in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges, primarily stemming from the steric bulk surrounding the reactive carboxyl group. The combination of the N-methyl group and the large, rigid 1-naphthyl side chain makes this one of the more sterically hindered amino acid derivatives.

Investigation of Coupling Efficiencies and Minimization of Side Reactions in SPPS

The coupling of an incoming this compound onto a free N-terminal amine, and particularly the subsequent coupling of another amino acid onto the newly formed N-methylated terminus, are often sluggish and inefficient processes. cem.com Conventional coupling reagents may fail to achieve complete acylation, leading to deletion sequences and complex crude products. The synthesis of peptides rich in N-methylated amino acids is known to be challenging, with couplings often resulting in low yields. nih.gov

Furthermore, the presence of N-methylated residues can increase the propensity for side reactions. During the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin, fragmentation between consecutive N-methylated amino acids can occur. nih.gov Another common side reaction is the formation of diketopiperazines (DKPs), especially if the N-methylated residue is at the C-terminus of a dipeptide sequence on the resin. nih.gov Careful selection of coupling conditions and cleavage protocols is therefore critical to minimize these unwanted outcomes.

| Coupling Reagent | Typical Conditions | Efficacy with Hindered Couplings | Reference |

|---|---|---|---|

| DIC/HOBt | Standard temperature, extended coupling times. | Often low to moderate efficiency; may require double or triple couplings. | nih.gov |

| HBTU/HATU | Often used with a non-nucleophilic base like DIPEA. | Generally more effective than carbodiimides for hindered systems. HATU is particularly effective for N-methylated couplings. | uiw.edu |

| PyBOP/PyAOP | Used with DIPEA or other bases. | Considered among the most potent reagents for difficult couplings, including those involving N-methyl amino acids. | nih.gov |

| Acyl Fluorides | Pre-formed from the Fmoc-amino acid. | Highly reactive species that can overcome severe steric hindrance where other methods fail. | thieme.de |

Strategies for Overcoming Steric Hindrance Associated with N-Methylation and the Naphthyl Side Chain

To drive the challenging couplings involving this compound to completion, several advanced strategies have been developed. One of the most effective techniques is the application of microwave energy. cem.comspringernature.com Microwave-assisted SPPS can significantly accelerate the reaction rate, allowing difficult couplings to proceed quickly and efficiently where they would otherwise fail at conventional temperatures. cem.com

The choice of coupling reagent is also paramount. For highly hindered couplings, standard reagents are often replaced with more potent phosphonium- or uronium-based reagents. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have proven to be among the most successful for incorporating N-methylated amino acids. nih.gov The use of N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can also be effective, though it may require longer reaction times or repeated couplings. nih.gov

Solution-Phase Synthetic Approaches for Complex N-Methylated Peptide Constructs

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a viable and sometimes advantageous alternative for constructing complex peptides containing this compound. SolPS allows for the isolation and purification of intermediates at each step, which can be beneficial when dealing with difficult sequences where monitoring reaction completion is crucial. slideshare.net

Efficient protocols for the solution-phase synthesis of N-methylated peptides have been developed. Some methods involve the use of N-nosyl-protected amino acids as intermediates, which can be methylated and subsequently deprotected under mild conditions compatible with the Fmoc strategy. nih.gov More recently, coupling reagents such as cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to promote rapid and efficient peptide bond formation in solution with minimal side reactions, making them well-suited for incorporating sterically demanding residues. nih.gov

Elucidating the Influence of N-Methyl-3-(1-naphthyl)-L-alanine on Peptide Backbone Conformation

The incorporation of N-methyl-3-(1-naphthyl)-L-alanine profoundly impacts the conformational landscape of a peptide. This is due to the synergistic effect of N-methylation, which alters the properties of the amide bond, and the bulky naphthyl side chain, which imposes severe steric constraints.

Studies on the Induction and Stabilization of Defined Secondary Structures (e.g., Helices, Turns)

The N-methyl group on the peptide backbone eliminates the amide proton (N-H), which is a crucial hydrogen bond donor. nih.gov This modification can have a destabilizing effect on canonical secondary structures like α-helices and β-sheets that rely on a network of backbone hydrogen bonds. nih.gov However, this disruption can also be exploited to favor alternative structures. The steric clash between the N-methyl group and the adjacent α-carbon can restrict the available Ramachandran space, predisposing the peptide backbone to adopt specific turn conformations.

The bulky naphthylalanine side chain can also play a direct role in stabilizing secondary structures. Studies on related peptides containing (Z)-β-(1-naphthyl)-dehydroalanine have shown a propensity to form type II β-turns and 3(10)-helical conformations in solution. nih.gov Similarly, peptides containing 1-naphthylalanine have been shown to effectively stabilize β-hairpin structures through favorable aromatic interactions. researchgate.net The final conformational preference of a peptide containing N-methyl-3-(1-naphthyl)-L-alanine will therefore depend on a complex interplay between the loss of a hydrogen bond donor, new steric constraints, and potential stabilizing interactions from the aromatic side chain.

| Structural Modification | Primary Effect | Impact on Secondary Structure | Reference |

|---|---|---|---|

| N-Methylation | Removes amide N-H hydrogen bond donor. Increases steric bulk at the nitrogen atom. | Can destabilize α-helices and β-sheets. May favor cis-amide bonds and induce turn-like structures. | nih.govresearchgate.net |

| 1-Naphthyl Side Chain | Introduces significant steric bulk and hydrophobicity. Capable of π-stacking interactions. | Induces local conformational rigidity. Can stabilize β-turns, β-hairpins, and 3(10)-helices. | nih.govresearchgate.netlifetein.com |

| Combined Effect | Highly constrained local conformation. | Strongly predisposes the peptide to adopt specific, rigid turn or bend conformations, effectively acting as a "conformational lock". | nih.govnih.gov |

Analysis of Conformational Restraints and Steric Effects Exerted by the Naphthyl Moiety

The 1-naphthyl group is a large, planar, and rigid aromatic system that exerts significant steric hindrance. Its presence severely restricts the rotational freedom of both the peptide backbone (phi, ψ angles) and the side chain itself (chi angles). nih.gov This conformational restraint is a powerful tool for locking a flexible peptide into a single, well-defined bioactive conformation. nih.gov

Nuclear Magnetic Resonance (NMR) studies on peptides containing 1-naphthylalanine have confirmed its ability to adopt specific geometries, such as an edge-to-face orientation, to stabilize β-hairpin folds. researchgate.net The combination of this bulky side chain with N-methylation further rigidifies the local structure. The N-methyl group restricts the allowable phi (φ) and psi (ψ) angles, while the naphthyl group restricts the chi (χ) angles. This dual constraint makes N-methyl-3-(1-naphthyl)-L-alanine an exceptional tool for designing peptidomimetics with high conformational stability and, consequently, high receptor specificity and potency.

Research on the Modulation of Proteolytic Stability in Modified Peptide Sequences

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The modification of peptide backbones through N-methylation is a well-established strategy to enhance their resistance to enzymatic cleavage. nih.gov The substitution of the amide proton with a methyl group sterically hinders the approach of proteases and disrupts the recognition motifs required for enzymatic activity. nih.gov

Research has demonstrated that the incorporation of even a single N-methylated amino acid can dramatically increase a peptide's half-life in the presence of proteases. nih.gov For instance, a study on N-methyl scanning mutagenesis revealed that inserting a single N-methyl residue at various positions within a peptide sequence resulted in a 72 to over 1000-fold increase in resistance to trypsin cleavage. nih.gov Notably, the stabilizing effect was observed even when the N-methylation was not at the specific cleavage site, indicating a broader protective effect on the peptide backbone. nih.gov

The naphthyl group of 3-(1-naphthyl)-L-alanine can also contribute to proteolytic stability. The bulky side chain can shield the adjacent peptide bonds from protease access. Furthermore, studies involving the end-tagging of peptides with β-naphthylalanine have shown enhanced stability against proteases. nih.gov This suggests that the hydrophobic and sterically demanding nature of the naphthyl moiety can independently confer resistance to enzymatic degradation.

The combination of N-methylation and the 1-naphthyl side chain in N-methyl-3-(1-naphthyl)-L-alanine is therefore expected to synergistically enhance proteolytic stability. While direct enzymatic stability data for peptides containing this specific modified amino acid is not extensively documented in publicly available literature, the principles governing the stabilizing effects of its constituent modifications are well-supported.

Table 1: Impact of N-Methylation on Proteolytic Stability of a Model Peptide

| Peptide Variant | Position of N-Methylation | Fold Increase in Half-Life (vs. Trypsin) |

| Unmodified Peptide | - | 1 |

| N-Me-D | P2 | > 1000 |

| N-Me-K | P1 | 72 |

| N-Me-L8 | P1' | > 1000 |

| N-Me-Y | P2' | > 1000 |

| Data synthesized from research on N-methyl scanning mutagenesis. nih.gov |

Understanding and Manipulating Peptide Solubility and Aggregation Behavior Through N-Methyl-3-(1-naphthyl)-L-alanine Incorporation

The solubility and aggregation propensity of peptides are critical parameters for their synthesis, purification, and therapeutic application. The incorporation of N-methyl-3-(1-naphthyl)-L-alanine can significantly influence these properties, primarily due to the hydrophobic nature of the naphthyl group.

The large, nonpolar naphthyl side chain can substantially decrease the aqueous solubility of a peptide. Research on compstatin (B549462), a cyclic peptide, demonstrated that the substitution of an alanine (B10760859) residue with L-1-naphthylalanine resulted in a dramatic decrease in solubility to approximately 0.1 mg/mL, which was significantly lower than the parent peptide. acs.org This effect is attributed to the increased hydrophobicity of the peptide, which can lead to aggregation in aqueous environments as the peptide molecules self-associate to minimize the exposure of their hydrophobic surfaces to water.

Table 2: Solubility of Compstatin Analogs

| Peptide | Modification at Position 9 | Solubility (mg/mL) |

| Parent Peptide | Alanine | > 1.0 (Assumed high) |

| Peptide 1 | L-1-Naphthylalanine (Nal) | ~ 0.1 |

| Peptide 2 | L-1-Naphthylalanine (Nal) | ~ 0.1 |

| Peptides 10-17 | L-1-Naphthylalanine (Nal) with N-terminal extensions | < 0.4 |

| Data derived from a study on compstatin peptides. acs.org |

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of N-Methylated Peptides and Peptidomimetics

Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structure and conformational dynamics of N-methylated peptides and their mimetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

1D ¹H and ¹³C NMR spectra would provide initial information on the presence of characteristic functional groups. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the Fmoc group, the naphthyl ring, the alanine (B10760859) backbone, and the N-methyl group. The chemical shift of the N-methyl protons can be sensitive to the local chemical environment and conformation. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for conformational analysis, as it provides information about through-space proximity of protons, which helps in defining the peptide's secondary structure and the orientation of the side chains. nih.gov The presence of the N-methyl group can influence the peptide backbone's flexibility and favor specific conformations, which would be reflected in the NOE patterns. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Related Compounds

| Proton | Representative Chemical Shift (ppm) in CDCl₃ | Compound |

| Fmoc Protons | 7.20 - 7.80 | Fmoc-protected amino acids |

| Naphthyl Protons | 7.30 - 8.20 | Naphthyl-containing compounds |

| α-CH | 4.50 - 5.00 | N-methylated amino acids |

| β-CH₂ | 3.00 - 3.50 | Naphthylalanine derivatives |

| N-CH₃ | 2.50 - 3.00 | N-methylated amino acids |

Note: The exact chemical shifts for this compound will vary depending on the solvent and specific conformation.

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (typically 190-250 nm) provides characteristic signals for α-helices, β-sheets, and random coils. While a single amino acid derivative like this compound does not possess a secondary structure, CD is vital for confirming its chiral integrity. The L-configuration of the alanine backbone would produce a specific CD signature.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide even more detailed conformational information, particularly about the orientation of the amide bond and the effects of N-methylation on the local structure.

The naphthyl group in this compound is an intrinsic fluorophore. Fluorescence spectroscopy can be used to study the local microenvironment of the naphthyl moiety. The emission wavelength and quantum yield of the naphthyl group are sensitive to the polarity of its surroundings. This property makes it a useful probe for studying the binding of peptides containing this residue to proteins or membranes. Changes in the fluorescence spectrum upon binding can provide information about the nature of the binding site and the conformational changes that may occur.

Table 2: Representative Fluorescence Properties of Naphthylalanine

| Property | Value |

| Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~320-350 nm |

| Quantum Yield | Variable, depends on environment |

Note: These are typical values and can be influenced by N-methylation and the Fmoc group.

Advanced Mass Spectrometry Techniques for Peptide Sequence, Modification, and Purity Confirmation

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and purity of synthetic peptides and their derivatives. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be used to confirm its elemental composition with high accuracy. The expected monoisotopic mass for C₂₉H₂₅NO₄ is approximately 451.1783 g/mol .

Tandem mass spectrometry (MS/MS) would be employed to confirm the structure by fragmentation analysis. The fragmentation pattern would show characteristic losses of the Fmoc group and fragments corresponding to the naphthylalanine core, providing definitive structural confirmation.

Chromatographic Methods for Purification, Analytical Assessment, and Enantiomeric Separation

Chromatographic techniques are essential for the purification of the target compound after synthesis and for the assessment of its purity and chiral integrity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification and analysis of Fmoc-protected amino acids. A C18 column is typically used with a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an acid modifier like trifluoroacetic acid (TFA). The retention time of this compound would be influenced by its hydrophobicity, which is increased by the presence of the Fmoc and naphthyl groups.

Chiral chromatography is crucial to confirm the enantiomeric purity of the L-alanine derivative. Specialized chiral stationary phases (CSPs) are used to separate the L- and D-enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase.

Table 3: Representative HPLC Parameters for Analysis of Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) |

Note: These are general conditions and would need to be optimized for the specific compound.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as an indispensable tool for predicting the physicochemical properties and behavior of complex molecules like this compound, offering insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict a range of fundamental characteristics. These calculations typically involve selecting a suitable functional and basis set to solve the Schrödinger equation in an approximate manner, providing a detailed picture of electron distribution and energy levels.

Key predictable parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

While specific, peer-reviewed DFT research data for this compound is not extensively available in public literature, we can outline the expected outputs from such a study.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Boiling Point | 665.9 ± 44.0 °C | Prediction |

| Density | 1.280 ± 0.06 g/cm³ | Prediction |

| Acidity Constant (pKa) | 3.78 ± 0.30 | Prediction |

This table presents predicted data from chemical databases and is intended for illustrative purposes, as specific experimental or detailed computational studies are not widely published.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Stability, and Interaction Prediction

The conformational landscape of this compound is vast due to its numerous rotatable bonds. Molecular Dynamics (MD) simulations offer a method to explore this landscape by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can reveal preferred conformations, the stability of these structures, and how the molecule might interact with its environment, such as a solvent or a biological receptor.

De Novo Computational Design and Virtual Screening of Peptidomimetics

The unique structural features of this compound make it an attractive candidate for the de novo design of peptidomimetics. Computational design algorithms can use this and other non-standard amino acids as building blocks to construct novel peptide sequences with desired structural or functional properties. For instance, a program could be tasked with designing a short peptide that adopts a specific fold, and the conformational rigidity of this compound could be exploited to achieve this.

Furthermore, in virtual screening campaigns, libraries of compounds containing this compound can be computationally docked into the active site of a target protein. This process predicts the binding affinity and orientation of the molecules, allowing for the rapid identification of potential drug leads. The bulky and aromatic nature of the naphthyl group can facilitate strong π-π stacking and hydrophobic interactions within a protein's binding pocket, a feature that can be effectively explored through virtual screening.

Future Research Directions and Unexplored Avenues for N Fmoc N Methyl 3 1 Naphthyl L Alanine

Expansion of the Synthetic Scope for Novel N-Methyl-3-(1-naphthyl)-L-alanine Analogues with Tailored Properties

The core structure of N-methyl-3-(1-naphthyl)-L-alanine presents multiple opportunities for chemical modification to create analogues with fine-tuned characteristics. Future research should focus on systematically exploring these modifications. N-methylation is a known strategy to improve the pharmacokinetic properties of peptide-based drugs by increasing their resistance to enzymatic degradation and enhancing membrane permeability. nih.govnih.govnih.gov The introduction of N-alkyl groups other than methyl could further modulate these properties.

Key research avenues include:

Modification of the N-Alkyl Group: Synthesizing analogues with larger or more functionalized N-alkyl groups (e.g., ethyl, propyl, benzyl) could systematically probe steric and electronic effects on peptide conformation and biological activity. nih.gov

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., hydroxyl, amino, halogen, nitro groups) at different positions on the naphthyl ring could modulate the analogue's hydrophobicity, electronic properties, and potential for secondary interactions, such as hydrogen bonding or metal coordination. This could also be used to tune its fluorescent properties.

Stereochemical Variants: The synthesis and evaluation of the D-enantiomer and other stereoisomers would be crucial for understanding stereospecific interactions with biological targets and for developing stereochemically diverse peptide libraries.

These synthetic explorations would generate a portfolio of novel building blocks, enabling the development of peptidomimetics with precisely tailored stability, solubility, and receptor affinity profiles.

Integration into Advanced Combinatorial Library Design and High-Throughput Screening Methodologies

The unique structural features of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine make it an excellent candidate for inclusion in combinatorial libraries aimed at discovering new bioactive molecules. escholarship.org Combinatorial chemistry allows for the generation of a vast number of compounds, which can then be screened for interaction with a biological target. escholarship.org

Future directions in this area include:

Focused Library Design: Designing libraries where N-methylated naphthylalanine is systematically placed at various positions within a peptide sequence can help identify its optimal location for maximizing binding affinity or modulating activity. Its inclusion can introduce significant conformational constraints, which is a valuable strategy in peptidomimetic design. nih.gov

Exploiting Spectroscopic Properties: The naphthyl group's intrinsic fluorescence can be utilized in high-throughput screening (HTS) assays. chemimpex.comchemimpex.com For instance, libraries of peptides containing this residue could be screened using fluorescence polarization or FRET-based assays to detect binding events without the need for external labels.

One-Bead-One-Compound (OBOC) Libraries: Incorporating this building block into OBOC libraries would allow for the rapid screening of millions of discrete compounds. The steric bulk and defined conformation conferred by the residue could lead to the discovery of highly specific binders to protein surfaces.

The integration of this compound into such libraries, combined with advanced screening techniques, could accelerate the discovery of lead compounds for various therapeutic targets. escholarship.orgnih.gov

| Library Type | Potential Application with N-Methyl-Naphthylalanine | Key Advantage |

| Focused Peptidomimetic Library | Systematically scan the residue across a known bioactive peptide sequence to map crucial interactions and improve stability. | Rational design based on existing structure-activity relationship (SAR) data. |

| Fluorescence-Tagged Library | Develop binding assays where the naphthyl group serves as an intrinsic fluorescent reporter, simplifying screening protocols. | Label-free screening, reduced assay cost and complexity. |

| One-Bead-One-Compound (OBOC) Library | Generate massive diversity to discover novel ligands for challenging targets like protein-protein interfaces. | Unbiased discovery of novel chemical entities from a large chemical space. |

| Cyclic Peptide Libraries | Use the residue to induce specific turns or conformations in cyclic peptides, enhancing rigidity and target affinity. nih.gov | Improved metabolic stability and defined 3D structure for high-affinity binding. |

This table outlines potential strategies for incorporating this compound into different combinatorial library formats to leverage its unique properties for drug discovery.

Application in the Elucidation of Complex Biological Pathways and Molecular Mechanisms Through Targeted Probes

Understanding complex biological processes often requires molecular probes that can interact with specific components of a pathway. The properties of this compound make it a promising scaffold for designing such probes. chemimpex.com N-methylation can enhance proteolytic resistance, a crucial feature for probes used in cellular or in vivo environments. nih.gov

Future research should focus on:

Fluorescent Probes for Bioimaging: The naphthyl moiety's fluorescence can be harnessed to create probes for visualizing protein localization, trafficking, and interactions within living cells. chemimpex.com

Inhibitor Design: Peptides incorporating N-methylated naphthylalanine can be designed as inhibitors of specific enzymes or protein-protein interactions. For example, solid-state NMR data has been used to guide the design of N-methylated peptide inhibitors of α-synuclein aggregation, a hallmark of neurodegenerative diseases. nih.gov

Photoaffinity Labeling: Modification of the naphthyl ring to include a photo-activatable group could turn these peptides into powerful tools for irreversibly cross-linking to their binding partners, enabling the identification of unknown receptors or interacting proteins.

By developing targeted probes based on this scaffold, researchers could gain deeper insights into the molecular underpinnings of health and disease.

Development of Novel Bio-Inspired Materials and Nanosystems Utilizing N-Methylated Naphthylalanine

Bio-inspired materials seek to mimic the sophisticated structures and functions found in nature, such as the hierarchical organization of proteins, to create advanced materials with unique properties. mdpi.comnih.gov The incorporation of non-natural amino acids like N-methylated naphthylalanine into peptide-based materials offers a route to engineer novel functionalities.

Promising research avenues include:

Self-Assembling Nanostructures: The bulky, hydrophobic naphthyl group can drive the self-assembly of peptides into well-defined nanostructures like fibers, ribbons, or hydrogels. The N-methyl group can influence the packing and morphology of these assemblies. These materials could find applications in tissue engineering, drug delivery, and nanotechnology.

Enhanced Mechanical Properties: Natural structural proteins like silk and collagen derive their strength from specific amino acid sequences and structures. mdpi.com Incorporating rigid, aromatic residues like naphthylalanine into synthetic protein-based polymers could create materials with enhanced stiffness, thermal stability, and fracture toughness, inspired by materials like nacre (mother-of-pearl). tamu.eduresearchgate.net

Functional Surfaces: Peptides containing this residue could be grafted onto surfaces to create biocompatible coatings with specific properties, such as resistance to biofouling, by mimicking the micro-textured surfaces found in marine life. nasa.gov

This area of research bridges the gap between peptide chemistry and materials science, opening possibilities for creating next-generation materials with programmed properties. tamu.edu

Advancement of Automated Synthesis and Characterization Platforms for Complex Peptidomimetics

The synthesis of peptides containing sterically hindered amino acids like this compound presents significant challenges for standard solid-phase peptide synthesis (SPPS) protocols. The N-methyl group and the bulky side chain can slow down coupling reactions and promote the formation of side products.

Future progress depends on:

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling and deprotection steps, improving the efficiency of synthesizing complex peptides that are difficult to make using conventional methods. nih.gov

Flow Chemistry Synthesis: Automated flow-based systems offer precise control over reaction time, temperature, and reagent delivery, which can optimize the synthesis of challenging sequences and enable rapid production. technologynetworks.commit.edu Recent advancements have reduced the time per amino acid addition to under a minute. technologynetworks.com

Advanced Coupling Reagents: Continued development of new, highly efficient coupling reagents is necessary to overcome the steric hindrance associated with N-methylated amino acids and ensure high-purity synthesis.

Integrated Characterization: Coupling automated synthesizers with online or rapid offline characterization techniques, such as mass spectrometry and HPLC, allows for real-time monitoring and optimization of the synthesis process. mit.edu

| Synthesis Technology | Key Advantage for N-Methylated Peptides | Reported Performance |

| Conventional Batch SPPS | Well-established and widely available. | Slow; hours per residue, low efficiency for hindered couplings. mit.edu |

| Microwave-Assisted SPPS | Increased reaction rates, improved yields for difficult sequences. | Higher flexibility for complex strategies. nih.gov |

| Automated Flow Chemistry | Rapid synthesis times, precise process control, potential for high throughput. | Can form peptide bonds in as little as 37 seconds. technologynetworks.com |

This table compares different peptide synthesis technologies and their applicability to the challenging synthesis of peptidomimetics containing this compound.

Mechanistic Studies of Chemical Reactions and Transformations Involving the Naphthyl and N-Methyl Moieties

A fundamental understanding of how the unique structural elements of this compound influence chemical reactions is essential for its effective use.

Key areas for mechanistic investigation include:

Amide Bond Isomerization: The N-methyl group introduces a secondary amide bond into the peptide backbone, which can exist in both cis and trans conformations. nih.gov Detailed NMR and computational studies are needed to understand how the bulky naphthyl group influences this equilibrium and the rate of interconversion, as this has profound implications for the final 3D structure and biological function of the peptide.

Coupling Reaction Kinetics: In-depth kinetic studies of the coupling reactions involving this sterically demanding amino acid with different activation methods and reagents would provide a rational basis for optimizing synthetic protocols and minimizing side reactions like racemization.

Photophysical and Photochemical Properties: A thorough characterization of the photophysical properties of the naphthyl group within different peptide environments is needed. This includes studying its fluorescence quantum yield, lifetime, and sensitivity to the local environment. Furthermore, investigating its potential photochemical reactivity, such as susceptibility to photo-oxidation or participation in energy transfer processes, is crucial for its application in fluorescent probes and materials.

These fundamental studies will provide the chemical knowledge base required to fully exploit the potential of this compound in all the applications described above.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Incorporate the compound during SPPS using PyBOP or Castro’s reagent for efficient coupling, as these reagents minimize racemization and improve yield compared to HBTU/TBTU . Pre-activate the amino acid with a 1:1:2 molar ratio of amino acid/HOBt/coupling reagent in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. Purify via reverse-phase HPLC (C18 column) with a water-acetonitrile gradient containing 0.1% TFA .

Q. How can the purity and enantiomeric integrity of this compound be validated?

- Methodological Answer : Use analytical HPLC with chiral stationary phases (e.g., Chiralpak IA) to confirm enantiomeric purity. For structural validation, employ H/C NMR to verify the naphthyl group’s position (1- vs. 2-naphthyl) and Fmoc deprotection via ESI-MS. Cross-reference with CAS-specific spectral libraries (e.g., CAS 96402-49-2 for L-configuration) .

Q. What storage conditions optimize the stability of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected vials. For short-term use (≤1 week), dissolve in DMF and store at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does the 1-naphthyl substituent influence peptide conformation and receptor binding in opioid analogs?

- Methodological Answer : The 1-naphthyl group enhances hydrophobic interactions with opioid receptors, as demonstrated in endomorphin-2 analogs. Use circular dichroism (CD) to analyze helical propensity in model peptides. Compare binding affinities (IC) via competitive radioligand assays (e.g., H-DAMGO for μ-opioid receptors) between L- and D-configurations . Note: D-isomers (e.g., CAS 138774-93-3) often show reduced activity due to steric clashes .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for naphthylalanine-containing peptides?

- Methodological Answer : Address discrepancies by evaluating metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). For in vivo studies, use fluorophore-conjugated analogs for tissue distribution tracking via fluorescence microscopy. Cross-validate using knockout animal models to isolate receptor-specific effects .

Q. How can computational modeling guide the design of N-methylated analogs to improve proteolytic resistance?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess backbone flexibility and solvent accessibility. Compare methylated vs. non-methylated analogs for protease docking (e.g., trypsin, chymotrypsin) using AutoDock Vina. Validate resistance via LC-MS after incubating peptides with proteases at 37°C .

Q. What analytical techniques detect and quantify byproducts from Fmoc deprotection of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.